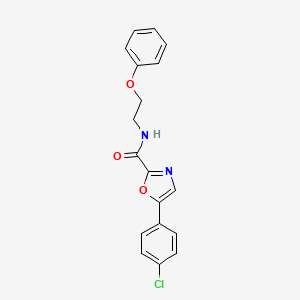
5-(4-chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound selectively targets protein kinase CK2, an enzyme that plays a crucial role in cell proliferation, survival, and differentiation.
Applications De Recherche Scientifique
Oxazole Derivatives in Synthesis
Oxazoles, such as 5-(4-chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide, often serve as pivotal intermediates in the synthesis of complex molecules. For instance, oxazoles can act as masked forms of activated carboxylic acids, which are versatile in various synthetic applications. The utility of oxazoles in facilitating nucleophilic attacks at specific positions underpins their significance in constructing intricate molecular architectures, such as macrolides, through oxidation-acylation sequences (Wasserman et al., 1981).
Catalysis and Organic Transformations
In the realm of catalysis, this compound derivatives have been explored for their potential roles. Specifically, gold-catalyzed transformations utilizing oxazole derivatives have been reported to facilitate the synthesis of 2,5-disubstituted oxazoles under mild conditions. This process not only highlights the efficiency of gold catalysis but also the versatility of oxazole derivatives in organic synthesis (Hashmi et al., 2004).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2-phenoxyethyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-8-6-13(7-9-14)16-12-21-18(24-16)17(22)20-10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXPUXPZLRXHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)
![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)
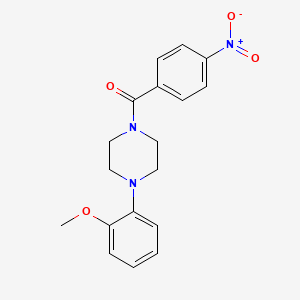
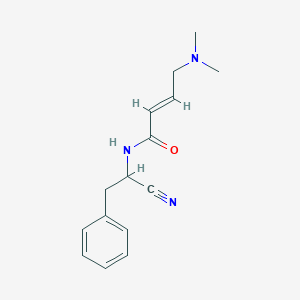

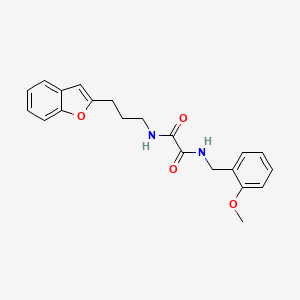

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)

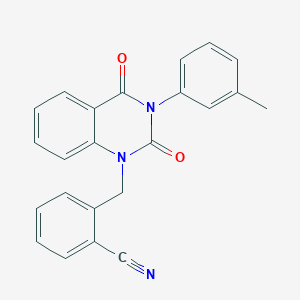
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)
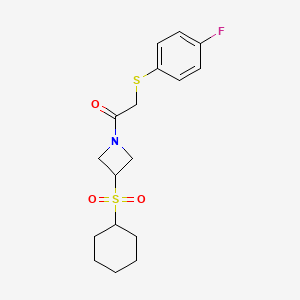
![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2877691.png)